molecular formula C23H23ClN4O3 B2763992 N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251598-22-7

N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2763992
CAS No.: 1251598-22-7
M. Wt: 438.91
InChI Key: JPDSQCKRZYUFEA-UHFFFAOYSA-N
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Description

"N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide" is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-oxo moiety, and a pyrrolidine-1-carbonyl group at position 2. The acetamide side chain at position 1 is further modified with a 2-chlorobenzyl group, contributing to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-15-8-9-17-21(30)18(23(31)27-10-4-5-11-27)13-28(22(17)26-15)14-20(29)25-12-16-6-2-3-7-19(16)24/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDSQCKRZYUFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • Chlorobenzyl moiety
  • Naphthyridine core
  • Pyrrolidine carbonyl group

This structural diversity suggests potential interactions with various biological targets.

Research indicates that N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide may exert its effects through multiple mechanisms:

  • Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have shown to inhibit KSP, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing anticancer therapies .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, although specific data on this compound is limited .

Biological Activity Data

The biological activity of N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide can be summarized in the following table:

Activity Model/System Effect/Outcome Reference
KSP InhibitionCancer cell linesInduces monopolar spindle formation
Antimicrobial ActivityVarious bacterial strainsMIC values ranging from 31.25 to 62.5 µg/mL
CytotoxicityTumor cell linesInduces apoptosis via cell cycle arrest

Case Study 1: KSP Inhibition and Cancer Therapy

A study investigated the effects of similar naphthyridine derivatives on KSP inhibition. The results demonstrated that these compounds effectively induced apoptosis in cancer cells by disrupting mitotic spindle formation, thereby validating their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of related compounds against standard bacterial strains. The findings revealed significant activity against Gram-positive and Gram-negative bacteria, suggesting that N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide may also serve as a lead for developing new antibiotics .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of the 1,8-naphthyridine core is critical for modulating bioactivity. Key analogues include:

  • Morpholinomethyl-substituted derivative (2c): Synthesized via POCl3-mediated reactions, this compound (7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one) replaces the pyrrolidine-1-carbonyl group with a morpholine-linked methyl group.
  • 4-Chlorobenzoyl-substituted derivative (E999-0294) : Features a 4-chlorobenzoyl group at position 3 (2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide). Compared to the target compound’s pyrrolidine-1-carbonyl group, the benzoyl substituent introduces greater aromaticity and hydrophobicity (logP = 2.67 vs. similar range for the target), which may influence membrane permeability and target affinity .

Variations in the Acetamide Side Chain

  • N-(4-chlorophenyl)-substituted derivative (G313-0086): This compound (N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide) replaces the 2-chlorobenzyl group with a 4-chlorophenyl moiety.
  • Unsubstituted acetamide (E999-0294) : The absence of a benzyl group in this derivative simplifies the structure, increasing polar surface area (72.39 Ų) and hydrogen-bonding capacity, which could improve aqueous solubility but reduce cellular uptake .

Physicochemical Properties

Compound ID Substituent (Position 3) Acetamide Side Chain Molecular Weight (g/mol) logP Hydrogen Bond Donors
Target Compound Pyrrolidine-1-carbonyl 2-Chlorobenzyl ~440 (estimated) ~2.67 2
E999-0294 4-Chlorobenzoyl Unsubstituted 355.78 2.67 2
G313-0086 3,4-Dimethylbenzenesulfonyl 4-Chlorophenyl 483.49 N/A 2
2c (Morpholinomethyl) Morpholinomethyl Phenyl 363.43 N/A 1

The target compound’s logP (~2.67) aligns with E999-0294, suggesting balanced lipophilicity for membrane penetration and solubility.

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